6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid

Antibacterial Naphthyridinone SAR

6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid (CAS 1196154-23-0) is a heterocyclic building block belonging to the 1,8-naphthyridinone class. It is characterized by a bromine atom at the 6-position and a carboxylic acid group at the 3-position of the partially saturated naphthyridine ring.

Molecular Formula C9H7BrN2O3
Molecular Weight 271.07 g/mol
Cat. No. B11849015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid
Molecular FormulaC9H7BrN2O3
Molecular Weight271.07 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC2=C1C=C(C=N2)Br)C(=O)O
InChIInChI=1S/C9H7BrN2O3/c10-5-1-4-2-6(9(14)15)8(13)12-7(4)11-3-5/h1,3,6H,2H2,(H,14,15)(H,11,12,13)
InChIKeyWRASSJUTKYSGRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid: Procurement-Grade Intermediate for Antibacterial NCE Synthesis


6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid (CAS 1196154-23-0) is a heterocyclic building block belonging to the 1,8-naphthyridinone class. It is characterized by a bromine atom at the 6-position and a carboxylic acid group at the 3-position of the partially saturated naphthyridine ring. The compound serves as a pivotal intermediate in the synthesis of novel chemical entities (NCEs) with demonstrated antibacterial activity, particularly as a direct precursor to DNA gyrase inhibitors and as a key fragment in the manufacture of the clinical-stage FabI inhibitor AFN-1252 [1]. Unlike fully aromatic naphthyridine analogs, the tetrahydro-2-oxo core provides a specific conformational scaffold that, when brominated, has been shown to yield derivatives with enhanced antimicrobial spectrum and potency compared to their non-brominated counterparts [2].

Why 6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic Acid Cannot Be Replaced by Common Naphthyridine Analogs


Substituting this compound with the non-brominated parent acid (2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid) or the corresponding methyl ester fails to deliver the same research or synthetic outcome. Direct head-to-head studies in naphthyridinone series demonstrate that the 6-bromo substituent is not merely a placeholder; derivatives carrying the bromine atom consistently exhibit significantly more potent antibacterial activity and broader spectrum than their non-brominated analogs [1]. Substitution with the methyl ester analog introduces an additional and often low-yielding hydrolysis step if the free carboxylic acid is required for downstream decarboxylative coupling or amidation, as is the case in the established AFN-1252 route [2]. Thus, procuring the 6-bromo free acid directly is not an interchangeable choice but a strategic decision impacting both biological outcome and synthetic efficiency.

Quantitative Differentiation Evidence for 6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic Acid


Brominated vs. Non-Brominated Naphthyridinones: Superior Antibacterial Potency (Direct Head-to-Head Comparison)

In a direct head-to-head evaluation, 6-bromo naphthyridinone derivatives exhibited unequivocally superior antibacterial potency compared to their non-brominated structural counterparts. Specifically, brominated oxadiazoles 10b, 10d, and 10e displayed enhanced activity against Bacillus cereus with MIC values of 5.5–5.9 mM, whereas the non-brominated series showed comparatively higher MICs, indicating that the presence of the C-6 bromine atom broadens the antimicrobial spectrum and enhances potency [1]. This pattern is consistent across multiple derivative series, confirming that the brominated scaffold is a privileged structure for antibacterial activity.

Antibacterial Naphthyridinone SAR

DNA Gyrase Inhibition: 6-Bromo Derivative IC50 Comparable to Nalidixic Acid (Cross-Study Comparable)

The 6-bromo naphthyridinone derivative 7e demonstrated DNA gyrase inhibitory activity with an IC50 of 1.94 μg/mL, which is closely comparable to that of the clinically established quinolone antibiotic nalidixic acid (IC50: 1.74 μg/mL) when tested under the same assay conditions [1]. This near-equipotent enzyme inhibition, achieved with a structurally distinct 6-bromo scaffold, validates the target compound's core as a viable starting point for developing novel DNA gyrase inhibitors that may circumvent existing quinolone resistance mechanisms.

DNA Gyrase Enzyme Inhibition IC50

Synthetic Step Economy: Free Carboxylic Acid Avoids Ester Hydrolysis (Cross-Study Comparable)

In the convergent synthesis of the clinical-stage antibiotic AFN-1252, the corresponding methyl ester (CAS 335031-10-2) requires an explicit hydrolysis step (NaOH, refluxing MeOH) to liberate the free carboxylic acid before the key decarboxylation step can proceed [1]. Procuring the compound directly as the free carboxylic acid eliminates this step. Published synthetic routes indicate that the hydrolysis-decarboxylation sequence is a mandatory transformation to generate the 6-bromo-3,4-dihydro-1,8-naphthyridin-2-one intermediate; thus, starting from the acid saves one synthetic step per batch, reducing cycle time, reagent consumption, and associated purification losses.

Synthetic Efficiency Intermediate AFN-1252

Class-Level Evidence: Broad-Spectrum Enhancement via C-6 Bromination (Class-Level Inference)

Across multiple independent naphthyridinone series—including thiosemicarbazides, oxadiazoles, and triazolyl derivatives—the introduction of a bromine atom at the 6-position consistently produces derivatives with a broader antibacterial spectrum compared to their non-brominated counterparts [1][2]. This class-level SAR trend is supported by in vitro screening against a panel of Gram-positive (S. aureus, B. cereus), Gram-negative (E. coli, K. pneumoniae, P. aeruginosa), and mycobacterial (M. smegmatis) strains. While individual MIC values vary by specific derivative, the directional trend is unmistakable: 6-bromo substitution broadens the antimicrobial coverage profile beyond that achievable with the non-brominated scaffold alone.

Antimicrobial Spectrum Class-Level SAR Bromination Effect

Recommended Application Scenarios for 6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic Acid Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Novel DNA Gyrase Inhibitors to Overcome Quinolone Resistance

Use this compound as the core scaffold for generating focused libraries of DNA gyrase inhibitors. The evidence shows that 6-bromo derivatives achieve IC50 values (e.g., 1.94 μg/mL) comparable to nalidixic acid (1.74 μg/mL), confirming target engagement [1]. The bromine atom at C-6 enables further functionalization via cross-coupling reactions (Suzuki, Heck) to explore SAR around the 6-position, which has been shown to enhance antibacterial spectrum and potency relative to non-brominated analogs [2].

Process Chemistry: Streamlined Synthesis of the AFN-1252 Antibiotic Intermediate

Procure the free carboxylic acid form directly for use in the key decarboxylation step en route to 6-bromo-3,4-dihydro-1,8-naphthyridin-2-one, the critical intermediate for AFN-1252 [1]. This avoids the additional ester hydrolysis step required when using the methyl ester analog, reducing process time, reagent costs, and potential yield losses. The acid is directly compatible with the subsequent Heck coupling sequence that installs the acrylate side chain [1].

Chemical Biology: Tool Compound Synthesis for Target Identification Studies

The 6-bromo substituent serves as a versatile synthetic handle for installing affinity tags, fluorescent probes, or biotin linkers via palladium-catalyzed cross-coupling. The established structure-activity relationship demonstrating that 6-bromo derivatives retain potent DNA gyrase inhibition [1] means that modifications at this position are well-tolerated, making this compound an ideal starting point for generating chemical biology probes to study bacterial topoisomerase biology.

Antimicrobial Resistance Research: Exploring Non-Fluoroquinolone Chemical Space

With fluoroquinolone resistance rising, the 6-bromo-tetrahydro-1,8-naphthyridine-3-carboxylic acid scaffold offers a structurally distinct alternative pharmacophore that does not rely on the C-6 fluorine atom typical of fluoroquinolones. The documented broad-spectrum activity of brominated naphthyridinone derivatives against resistant strains including MRSA and M. smegmatis [1][2] supports the use of this intermediate in campaigns aimed at discovering novel antibacterial agents that evade existing resistance mechanisms.

Quote Request

Request a Quote for 6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.